molecular formula C8H10N2O2 B024561 Methyl 2-(pyridin-2-ylamino)acetate CAS No. 100377-28-4

Methyl 2-(pyridin-2-ylamino)acetate

Cat. No. B024561
M. Wt: 166.18 g/mol
InChI Key: IROXMQZTWZZQLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Methyl 2-(pyridin-2-ylamino)acetate often involves complex chemical reactions, including oxidative cross-coupling and cyclization processes. For instance, an iodine-promoted oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and methyl ketones achieved efficient cleavage of multiple Csp3-H bonds and a C-C bond, leading to the elegant assembly of diverse 3-(pyridin-2-yl)indolizine skeletons through a formal [3 + 1 + 1] annulation (Wu et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2-(pyridin-2-ylamino)acetate has been extensively studied through techniques like X-ray crystallography. For example, the crystal structure analysis of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate revealed dimer formation via C‒H···O interactions, demonstrating the compound's intricate molecular arrangement (Mao et al., 2015).

Chemical Reactions and Properties

Methyl 2-(pyridin-2-ylamino)acetate and its derivatives participate in various chemical reactions that underscore their reactivity and potential as intermediates in organic synthesis. The preparation and reactivity of related compounds, such as methyl 3,3-bis(4-dimethylamino)pyridinium-1-yl)propenoate dichloride, highlight the potential for Diels-Alder reactions despite high steric hindrance due to the twisted pyridinium rings (Koch et al., 1990).

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 2-(pyridin-2-ylamino)acetate derivatives serve as key intermediates in the synthesis of complex heterocyclic compounds. For instance, they are used in the construction of pyrazolo[4,3-c]pyridines, demonstrating their utility in expanding the chemical space of nitrogen-containing heterocycles (Prezent et al., 2016). Furthermore, these derivatives have been employed in reactions leading to the formation of various acyclic and heterocyclic compounds, showcasing their versatility in organic synthesis (Sokolov & Aksinenko, 2010).

Corrosion Inhibition

In the field of materials science, derivatives of Methyl 2-(pyridin-2-ylamino)acetate have shown efficacy as corrosion inhibitors. A study highlighted their role in inhibiting the corrosion of brass in chloride solutions, indicating the potential of these compounds in protecting metal surfaces (Asan et al., 2005).

Antimicrobial Properties

Research has also explored the antimicrobial properties of Methyl 2-(pyridin-2-ylamino)acetate derivatives. Novel triazine and diazepine derivatives have been synthesized and evaluated for their in vitro antibacterial activity, showing significant efficacy against a range of bacterial strains (Salih et al., 2021).

Environmental Applications

These derivatives have been applied in environmental science, particularly in the removal of heavy metals from aqueous solutions. A study demonstrated the use of a magnetic chitosan-4-((pyridin-2-ylimino)methyl)benzaldehyde Schiff's base for the efficient removal of Pb(II) ions, highlighting their potential in water treatment and purification (Gutha & Munagapati, 2016).

Luminescent Properties

Furthermore, certain pyridylthiazoles, which can be synthesized from Methyl 2-(pyridin-2-ylamino)acetate derivatives, exhibit highly luminescent properties. These compounds have been studied for their potential applications in metal sensing and as laser dyes, due to their large Stokes shifts and high fluorescence quantum yields (Grummt et al., 2007).

Safety And Hazards

“Methyl 2-(pyridin-2-ylamino)acetate” is classified as a dangerous substance . It has hazard statements H315, H318, and H335, indicating that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It should be stored in a dark place, sealed, and at room temperature .

properties

IUPAC Name

methyl 2-(pyridin-2-ylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)6-10-7-4-2-3-5-9-7/h2-5H,6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROXMQZTWZZQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561920
Record name Methyl N-pyridin-2-ylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(pyridin-2-ylamino)acetate

CAS RN

100377-28-4
Record name Methyl N-pyridin-2-ylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-[(pyridin-2-yl)amino]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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